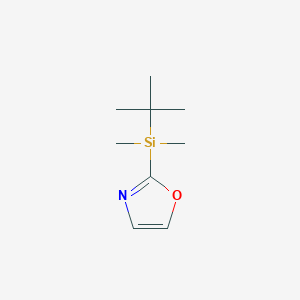
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride typically involves the hydroboration of an appropriate pyridine derivative. The reaction conditions often include the use of borane reagents and solvents such as tetrahydrofuran (THF). The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale hydroboration reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions typically involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce boronic esters or acids.
Scientific Research Applications
Chemistry
In chemistry, (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride is used as a building block in organic synthesis. Its ability to form stable complexes with diols makes it valuable in the synthesis of complex molecules.
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid group can interact with active sites of enzymes, providing insights into enzyme mechanisms and potential drug targets.
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. This compound may be investigated for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties enable the creation of materials with specific functionalities, such as sensors and electronic devices.
Mechanism of Action
The mechanism of action of (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other boronic acid derivatives, such as phenylboronic acid and benzylboronic acid. These compounds share the boronic acid functional group but differ in their structural frameworks and chemical properties.
Uniqueness
What sets (1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride apart is its unique pyridine-based structure, which provides distinct reactivity and binding characteristics. This uniqueness makes it valuable in applications where specific interactions with biological targets or chemical reagents are required.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical properties and reactivity make it a valuable tool in organic synthesis, biological studies, medicinal chemistry, and industrial applications. Further research into its mechanisms and applications will continue to uncover new possibilities for this intriguing compound.
Properties
IUPAC Name |
(1-methyl-3,6-dihydro-2H-pyridin-5-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BNO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3,9-10H,2,4-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDIJDCLLWPKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CCCN(C1)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.44 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
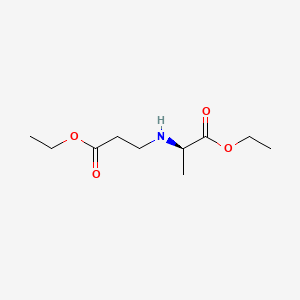
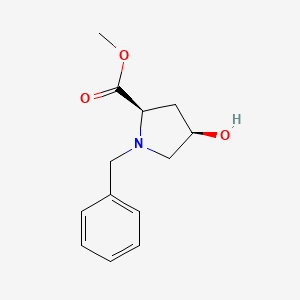
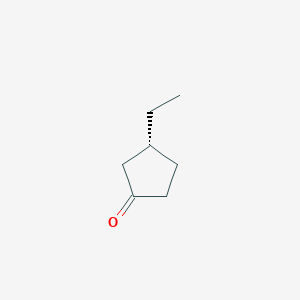
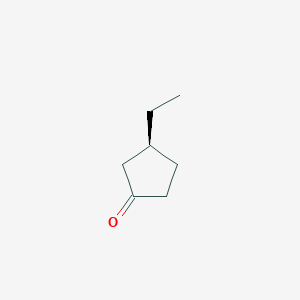
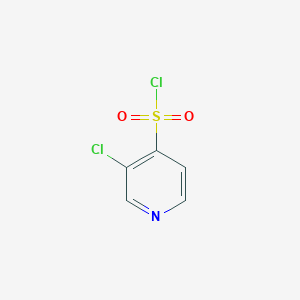
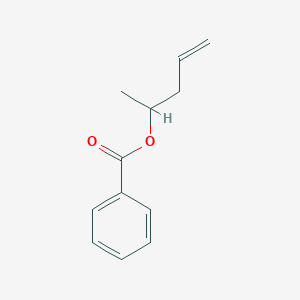
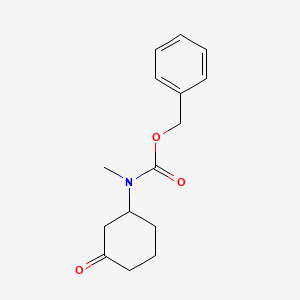
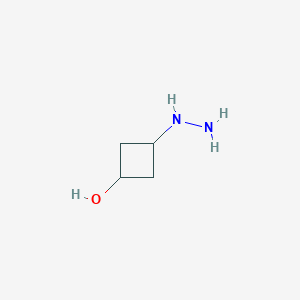
![5-Methyl-[1,3,4]thiadiazole-2-sulfonic acid pentafluorophenyl ester](/img/structure/B8184139.png)
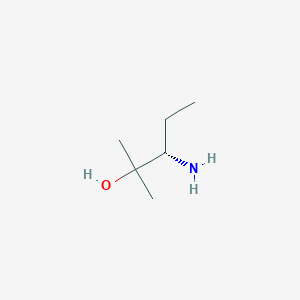
![[(3R,4R)-4-aminooxolan-3-yl]methanol;hydrochloride](/img/structure/B8184150.png)
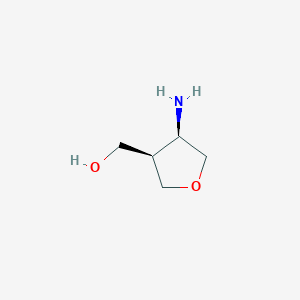
![trans-2-Methyl-octahydro-pyrrolo[3,4-c]pyrrole](/img/structure/B8184160.png)
